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Compound of Interest

Compound Name: Ethyleneurea-d4
CAS No.: 62740-68-5
Cat. No.: B563357
. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyleneurea-d4 (2-
Imidazolidinone-4,4,5,5-d4), a deuterated isotopologue of Ethyleneurea. As a Senior
Application Scientist, this document is structured to deliver not just data, but actionable insights
into the molecule's behavior, synthesis, and application, grounded in established scientific
principles.

Introduction: The Significance of Deuteration in a
Versatile Scaffold

Ethyleneurea itself is a versatile five-membered heterocyclic compound, serving as a crucial
intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility
stems from the reactive yet stable cyclic urea structure. The introduction of deuterium at the 4
and 5 positions to create Ethyleneurea-d4 offers researchers a powerful tool for a variety of
applications, most notably in mechanistic studies and as an internal standard in quantitative
analysis.

The substitution of protium with deuterium can subtly alter the physicochemical properties of a
molecule due to the kinetic isotope effect. This effect can influence reaction rates and
metabolic pathways, making deuterated compounds invaluable for elucidating reaction
mechanisms and understanding drug metabolism. Furthermore, the distinct mass of
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Ethyleneurea-d4 makes it an excellent internal standard for mass spectrometry-based
guantification of its non-deuterated counterpart.

Chemical Structure and Physicochemical Properties

The core of Ethyleneurea-d4 is a five-membered imidazolidin-2-one ring. The key feature is

the presence of four deuterium atoms on the ethylene backbone.

}}

Figure 1: Chemical Structure of Ethyleneurea-d4

Physicochemical Data

A summary of the key physicochemical properties of Ethyleneurea-d4 and its non-deuterated
analog, Ethyleneurea, is presented below for comparison.
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Property Ethyleneurea-d4 Ethyleneurea Reference(s)
CAS Number 62740-68-5 120-93-4 [31[4]
Molecular Formula C3H2D4N20 Cs3HsN20 [3114]
Molecular Weight 90.12 g/mol 86.09 g/mol [3114]
Colorless to light
Appearance White Solid yellow, odorless [415]
powder
Not explicitly available
_ _ for d4. Expected to be
Melting Point o 130-133 °C [51[6]
similar to
Ethyleneurea.
Highly soluble in water
N Soluble in Dimethyl (950 g/L), soluble in
Solubility ] o [11[4115]
Sulfoxide (DMSO) hot alcohol, difficultly
soluble in ether.
Purity Typically 295% >96% [7]

Storage Temperature

2-8°C

Room Temperature, in
a cool, dry, well-

ventilated area.

[5117]

Spectroscopic Profile: A Guide to Identification and
Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of Ethyleneurea-d4.

Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Due to the deuterium substitution at the 4 and 5 positions, the proton NMR

spectrum of Ethyleneurea-d4 is significantly simplified compared to its non-deuterated

counterpart. The spectrum is expected to show a singlet for the two N-H protons. The exact

chemical shift will be dependent on the solvent, concentration, and temperature.[8][9] In a
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non-protic solvent like DMSO-de, this peak would likely appear in the region of 6-8 ppm and
would be exchangeable with D20. The absence of signals corresponding to the ethylene
protons (typically around 3.3 ppm in Ethyleneurea) is a key indicator of successful
deuteration.

e 13C NMR: The 3C NMR spectrum is expected to show two signals. One for the carbonyl
carbon (C=0) and another for the two equivalent deuterated carbons (-CD2-). The carbonyl
carbon signal is anticipated in the downfield region, typically around 160-170 ppm. The
signal for the deuterated carbons will appear in the aliphatic region, and due to the C-D
coupling, it will likely be a multiplet. The chemical shift will be slightly different from the
corresponding carbons in Ethyleneurea due to the isotopic effect.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the
molecule. Key expected absorptions for Ethyleneurea-d4 include:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm~! corresponding to
the stretching vibration of the N-H bonds.

e C=0 Stretching: A strong, sharp absorption band around 1680-1700 cm~* characteristic of
the carbonyl group in a cyclic urea.[10]

o C-D Stretching: The C-D stretching vibrations are expected to appear in the region of 2100-
2250 cm~1, which is a lower frequency compared to the C-H stretching vibrations (typically
2850-3000 cm~1) of the non-deuterated compound. This shift is a direct consequence of the
heavier mass of deuterium.

N-H Bending: A band in the region of 1500-1600 cm™1.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment
of Ethyleneurea-d4.

¢ Molecular lon Peak (M*): The electron ionization (El) mass spectrum is expected to show a
molecular ion peak at m/z 90, corresponding to the molecular weight of Ethyleneurea-d4.
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The presence of a small M+1 peak due to the natural abundance of 3C and **N should also
be observed.

o Fragmentation Pattern: The fragmentation pattern of cyclic ureas under El conditions can be
complex.[11][12][13] Common fragmentation pathways may involve the loss of small neutral
molecules such as CO, HNCO, or ethylene. For Ethyleneurea-d4, the fragmentation will
involve deuterated fragments, and analyzing the masses of these fragments can provide
further structural confirmation. For instance, the loss of a deuterated ethylene radical (¢CD2-
CDz2¢) could be a possible fragmentation pathway.

Synthesis of Ethyleneurea-d4: A Conceptual
Workflow

While specific, detailed protocols for the synthesis of Ethyleneurea-d4 are not readily available
in the public domain, a logical synthetic approach can be devised based on established
methods for the synthesis of Ethyleneurea and other deuterated compounds. A common route
to Ethyleneurea involves the reaction of ethylenediamine with a carbonyl source like urea or
dimethyl carbonate.[2][14]

To synthesize Ethyleneurea-d4, one would start with a deuterated precursor. A plausible
synthetic workflow is outlined below:

"Start" [label="Ethylenediamine-d4"]; "Reagent" [label="Urea or\nDimethyl Carbonate",
shape=ellipse, fillcolor="#FFFFFF"]; "Reaction” [label="Reaction in a suitable\nsolvent (e.g.,
Toluene)\nwith heating.", fillcolor="#E8FOFE"]; "Intermediate"” [label="Crude Ethyleneurea-d4\n
in reaction mixture"]; "Purification” [label="Purification:\n- Filtration\n- Recrystallization\n-
Column Chromatography", fillcolor="#E6F4EA"]; "Product" [label="Pure Ethyleneurea-d4",
shape=cds, fillcolor="#FBBCO05"]; "Analysis" [label="Characterization:\n- NMR\n- MS\n- IR\n-
Melting Point", shape=note, fillcolor="#FFFFFF"];

"Start" -> "Reaction”; "Reagent" -> "Reaction”; "Reaction” -> "Intermediate"; "Intermediate” ->
"Purification”; "Purification” -> "Product"”; "Product” -> "Analysis"; }

Figure 2: Conceptual Synthesis Workflow for Ethyleneurea-d4

Step-by-Step Methodological Considerations:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, Ethylenediamine-d4 would be dissolved in a suitable high-boiling inert solvent such as
toluene.

o Reagent Addition: An equimolar or slight excess of the carbonyl source (e.g., urea or
dimethyl carbonate) is added to the solution. If using dimethyl carbonate, a base catalyst like
sodium methoxide might be employed.[15]

o Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress
of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or by
observing the cessation of gas evolution (e.g., ammonia if urea is used).

o Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude
product is isolated. Purification is a critical step to achieve the desired purity for research
applications.

o Filtration: If the product precipitates upon cooling, it can be collected by filtration.

o Recrystallization: Recrystallization from a suitable solvent system is a common and
effective method for purifying solid organic compounds.

o Column Chromatography: For achieving very high purity, silica gel column
chromatography may be necessary.

o Characterization: The final product must be thoroughly characterized using the spectroscopic
methods outlined in Section 3 to confirm its identity, purity, and isotopic enrichment.

Applications in Research and Drug Development

The primary value of Ethyleneurea-d4 lies in its application as a tool for researchers.

« Internal Standard: In quantitative mass spectrometry-based assays, such as
pharmacokinetic studies, Ethyleneurea-d4 serves as an ideal internal standard for the
analysis of Ethyleneurea. Since it co-elutes with the non-deuterated analyte but is readily
distinguished by its mass, it allows for accurate correction of matrix effects and variations in
instrument response.
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e Mechanistic Studies: The kinetic isotope effect associated with the C-D bonds can be
exploited to study the mechanisms of reactions involving the ethylene backbone of the
molecule. By comparing the reaction rates of Ethyleneurea and Ethyleneurea-d4,
researchers can gain insights into the rate-determining steps of a chemical transformation.

o Metabolic Fate Studies: In drug development, understanding the metabolic fate of a drug
candidate is crucial. If a drug contains an Ethyleneurea moiety, using a deuterated version
can help in tracing and identifying its metabolites in complex biological matrices.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is
paramount. While specific toxicity data for Ethyleneurea-d4 is not extensively available, the
safety precautions for its non-deuterated counterpart, Ethyleneurea, should be strictly followed.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side shields, chemical-resistant gloves, and a lab coat.[16]

¢ Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust.[16]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[5]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyleneurea-d4 is a valuable tool for researchers in various fields, particularly in analytical
chemistry and drug development. Its utility as an internal standard and a probe for mechanistic
studies is well-established. This guide has provided a comprehensive overview of its chemical
structure, physicochemical properties, spectroscopic profile, a conceptual synthetic workflow,
and key applications. By understanding these fundamental aspects, researchers can effectively
and safely utilize Ethyleneurea-d4 to advance their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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